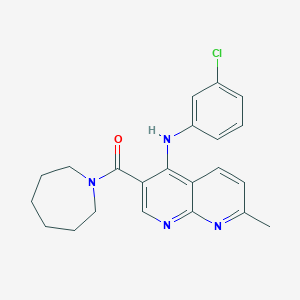

(7-Methoxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(7-Methoxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid” is a heterocyclic compound with the empirical formula C13H12O5 . It has a molecular weight of 248.24 . This compound is a solid and is used as a building block in heterocyclic chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate, has been used to synthesize related compounds .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1ccc2C(CC(O)=O)=CC(=O)Oc2c1 . The InChI code for this compound is 1S/C13H12O5/c1-7-9-4-3-8(17-2)5-11(9)18-13(16)10(7)6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15) .

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

- Synthesis of Thiazolidin-4-ones : The compound has been used in the synthesis of various thiazolidin-4-ones, which are then screened for antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

- Formation of Schiff's Bases and Hydrazides : It serves as a key intermediate in forming Schiff's bases and various hydrazides, leading to compounds with potential antibacterial properties (Čačić et al., 2006).

Biological Activities

- Antibacterial and Antifungal Agents : Derivatives synthesized from this compound have been tested for their antibacterial and antifungal activities, showing significant potential in this field (Behrami & Dobroshi, 2019), (Parameshwarappa et al., 2009).

- Antineoplastic Activity : Some derivatives of the compound were evaluated for their antineoplastic activities on human tumor cell line panels, indicating its potential in cancer research (Gašparová et al., 2013).

Photochemistry and Material Science

- Photoactive Polyelectrolytes : It has been utilized in creating photoactive derivatives of cellulose, forming polyelectrolytes with photochemically active chromene moieties. These are of interest in the design of smart materials (Wondraczek et al., 2012).

Advanced Organic Chemistry

- Synthesis of Aromatic Carbamates : This compound plays a role in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, showcasing its versatility in organic synthesis (Velikorodov et al., 2014).

Orientations Futures

The future research directions for “(7-Methoxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid” could include further exploration of its potential biological activities, such as its antibacterial properties . Additionally, its use as a building block in the synthesis of more complex heterocyclic compounds could be further explored .

Mécanisme D'action

Target of Action

Coumarin derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that coumarin derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some coumarin derivatives have been found to inhibit enzyme activity, while others may bind to receptors and modulate their signaling .

Biochemical Pathways

Coumarin derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .

Result of Action

Coumarin derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-coagulant, and anti-proliferative effects .

Propriétés

IUPAC Name |

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-9-4-3-8(17-2)5-11(9)18-13(16)10(7)6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBKLHJMBSDFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)

![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)

![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)

![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)

![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)

![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)

![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)

![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)

![Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate](/img/structure/B3006459.png)